3-(2,3-Dimethylphenyl)cyclobutanone
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Overview
Description
3-(2,3-Dimethylphenyl)cyclobutanone is a chemical compound characterized by a cyclobutanone ring attached to a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)cyclobutanone typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts acylation, where a 2,3-dimethylbenzoyl chloride is cyclized in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dimethylphenyl)cyclobutanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or cycloalkanes.
Substitution: Generation of various substituted cyclobutanones or phenyl derivatives.
Scientific Research Applications
3-(2,3-Dimethylphenyl)cyclobutanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,3-Dimethylphenyl)cyclobutanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Cyclobutanone
2,3-Dimethylbenzene
3-(2,4-Dimethylphenyl)cyclobutanone
3-(2,5-Dimethylphenyl)cyclobutanone
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Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C12H14O/c1-8-4-3-5-12(9(8)2)10-6-11(13)7-10/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
JDTJOUYUKDQXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC(=O)C2)C |
Origin of Product |
United States |
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